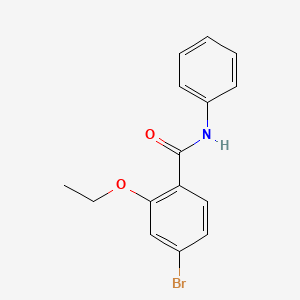

4-Bromo-2-ethoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYGRYCEEPWZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682190 | |

| Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-68-6 | |

| Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide

This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-ethoxy-N-phenylbenzamide, a compound of interest for researchers and professionals in the fields of synthetic chemistry and drug development. This document delves into its synthesis, structural characteristics, and potential applications, offering a valuable resource for laboratory and research settings.

Core Compound Identification and Properties

This compound is a substituted aromatic amide. Its core structure consists of a brominated ethoxy-substituted benzoyl group attached to a phenylamine.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1261918-68-6 | [1] |

| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |

| Molecular Weight | 320.18 g/mol | [1] |

| Exact Mass | 319.02079 u | [1] |

| Monoisotopic Mass | 319.02079 u | [1] |

| Storage Conditions | Room temperature | [1] |

Synthesis and Elucidation

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the intermediate, 4-bromo-2-ethoxybenzoic acid, followed by its coupling with aniline to form the final amide product.

Synthesis of 4-Bromo-2-ethoxybenzoic Acid (Intermediate)

A common route to 4-bromo-2-ethoxybenzoic acid involves the bromination of an appropriate benzoic acid derivative followed by ethoxylation, or vice-versa.

Amide Coupling to Yield this compound

The final step is the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-ethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve aniline (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask.

-

Cool the aniline solution in an ice bath.

-

Slowly add the crude 4-bromo-2-ethoxybenzoyl chloride (1 equivalent) dissolved in the same solvent to the aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[2]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

| Spectroscopic Data | Predicted/Representative Values for Analogs | Source(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.7-7.8 (d, aromatic-H), 7.4-7.5 (d, aromatic-H), 7.3-7.4 (m, aromatic-H), 6.9-7.0 (d, aromatic-H), 4.1-4.2 (q, -OCH₂CH₃), 1.4-1.5 (t, -OCH₂CH₃). The NH proton signal would appear as a broad singlet. | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~165 (C=O), aromatic carbons in the range of 110-160, ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃). | [4] |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-O stretch, ether). | [5][6][7] |

| Mass Spectrometry (EI) | m/z: 320/322 (M⁺, M⁺+2, bromine isotopes). | [8] |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the amide linkage, the aromatic rings, the bromo substituent, and the ethoxy group.

-

Amide Hydrolysis : The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 4-bromo-2-ethoxybenzoic acid and aniline. The electron-withdrawing nature of the phenyl group may influence the rate of hydrolysis compared to alkyl-substituted amides.[9]

-

Aromatic Substitution : The benzene rings can undergo further electrophilic substitution, with the positions directed by the existing substituents. The ethoxy group is an activating, ortho-, para-director, while the bromo and benzamido groups are deactivating, ortho-, para-directors.

-

Cross-Coupling Reactions : The bromine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.

-

Stability : The compound is expected to be stable under standard laboratory conditions, at room temperature, and away from strong oxidizing agents and extreme pH.

Caption: Reactivity profile of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been extensively reported, the broader class of N-phenylbenzamide derivatives has shown significant potential in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

-

Anticancer Agents : Numerous N-phenylbenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The structural motifs present in this compound could be explored for their potential to inhibit cancer cell proliferation.

-

Antiviral Activity : Substituted N-phenylbenzamides have been identified as inhibitors of viral replication. For instance, certain derivatives have shown activity against Enterovirus 71.[12]

-

Antimicrobial and Anti-inflammatory Properties : The benzamide scaffold is present in many compounds with antimicrobial and anti-inflammatory properties.[13][14] The specific substitution pattern of this compound may confer unique biological activities in these areas.

-

Bromodomain Inhibition : Alkoxy benzamide derivatives have been identified as inhibitors of the BPTF bromodomain, which is a promising target in epigenetic cancer therapy.[15]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

References

- Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols c

- Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)

-

4-bromo-N-phenylbenzamide. PubChem. [Link]

- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- 4-BROMOBENZAMIDE(698-67-9) IR Spectrum. ChemicalBook.

- 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum. ChemicalBook.

- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418).

- Benzamide, 4-bromo-N-(2-ethylphenyl)-. SpectraBase.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules.

- 4-bromo-N-(4-methylbenzyl)benzamide synthesis. ChemicalBook.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- N-(4-Bromo-phenyl)-4-ethyl-benzamide. SpectraBase.

- N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide. SpectraBase.

- N-(4-Bromo-phenyl)-4-ethyl-benzamide. SpectraBase.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorganic Chemistry.

- 4-Bromo-N-phenylbenzamide. Guidechem.

- 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)

- 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E.

- 4-Bromo-2-ethoxy-N-methylbenzamide. BLD Pharm.

- The site-selectivity of methyl-substituted N-phenylbenzamides in C–H...

- Stability and reactivity control of carbenoids: recent advances and perspectives.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide (CAS No. 1261918-68-6): Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing specific experimental protocols, characterization data, and biological applications for 4-Bromo-2-ethoxy-N-phenylbenzamide is not extensively available in the public domain. This guide synthesizes foundational chemical principles and general methodologies applicable to the synthesis and study of this compound, grounded in established protocols for the broader class of substituted benzamides.

Introduction to N-Phenylbenzamides in Drug Discovery

Substituted benzamides are a significant class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] The amide bond is a critical functional group, and N-phenylbenzamide derivatives, in particular, are explored for a wide array of pharmacological activities, including anticancer, antipsychotic, and antiviral properties.[1][2][3] The specific substitutions on both the phenyl and benzoyl rings dictate the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target engagement.

The compound this compound is a distinct molecule within this class, featuring a bromine atom and an ethoxy group on the benzoyl ring. These substitutions are expected to influence its lipophilicity, electronic distribution, and metabolic stability, making it a compound of interest for screening libraries and targeted synthesis in drug discovery programs.

Physicochemical and Computed Properties

While experimental data is scarce, several physicochemical properties for this compound have been computed. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1261918-68-6 | [4][5] |

| Molecular Formula | C₁₅H₁₄BrNO₂ | [6] |

| Molecular Weight | 320.18 g/mol | [6] |

| Exact Mass | 319.02079 u | [6] |

| XLogP3 | 3.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond, leading to two commercially available or readily synthesizable starting materials: 4-bromo-2-ethoxybenzoic acid and aniline.

Caption: Retrosynthetic analysis of this compound.

Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This robust method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[1]

Step 1: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride

The starting carboxylic acid, 4-bromo-2-ethoxybenzoic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent.

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-bromo-2-ethoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

-

Add thionyl chloride (approx. 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux and monitor the reaction until the evolution of HCl and SO₂ gas ceases and the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-2-ethoxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

The synthesized acyl chloride is then reacted with aniline in the presence of a base to form the final product.

Experimental Protocol:

-

In a separate flask, dissolve aniline (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 eq) in an anhydrous solvent (e.g., DCM).[1]

-

Cool the reaction mixture to 0 °C using an ice bath.[1]

-

Dissolve the crude 4-bromo-2-ethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.[1]

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.[1]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-ethoxy-N-phenylbenzamide

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule 4-Bromo-2-ethoxy-N-phenylbenzamide (C15H14BrNO2) represents a class of benzamide derivatives that are of significant interest due to their potential biological activities and applications in medicinal chemistry.[1][2][3] The journey from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate the structure of this compound, moving beyond a simple recitation of techniques to explain the strategic rationale behind the experimental design. Our approach is rooted in a self-validating system of cross-verification, ensuring the highest degree of confidence in the final structural assignment.

The molecular formula of this compound is C15H14BrNO2, and its molecular weight is approximately 320.18 g/mol .[4][5] This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

Core Analytical Strategy: A Multi-faceted Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of these pieces that leads to a definitive solution. Our strategy is built on the following pillars:

-

Elemental Composition and Molecular Weight Confirmation: High-resolution mass spectrometry provides the foundational data of the exact mass and isotopic distribution, confirming the elemental formula.

-

Functional Group Identification: Fourier-transform infrared (FTIR) spectroscopy offers a rapid and definitive means to identify the key functional groups present in the molecule.

-

Proton and Carbon Framework Mapping: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom.

-

Connectivity and Spatial Relationships: 2D NMR experiments, such as COSY and HSQC, are employed to map the connectivity between protons and their attached carbons, as well as proton-proton coupling networks. HMBC experiments further elucidate long-range correlations, piecing together the complete molecular skeleton.

Below is a graphical representation of the overall workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols & Data Interpretation

Part 1: Mass Spectrometry (MS)

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation & Expected Results:

The presence of a bromine atom is a key structural feature that is readily identifiable by mass spectrometry due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6][7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.[6][7][8]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₅H₁₄BrNO₂ | Based on synthesis precursors. |

| Monoisotopic Mass | 319.0208 u | Calculated for C₁₅H₁₄⁷⁹BrNO₂. |

| [M+H]⁺ (⁷⁹Br) | ~320.0286 m/z | Protonated molecule with ⁷⁹Br. |

| [M+H]⁺ (⁸¹Br) | ~322.0265 m/z | Protonated molecule with ⁸¹Br. |

| Isotopic Peak Ratio | ~1:1 | Characteristic of a single bromine atom.[6][7] |

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation & Expected Results:

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2][9] For this compound, we expect to see characteristic absorptions for the amide, aromatic rings, and ether linkages.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3300-3500 (medium, sharp) | N-H stretch |

| C-H (Aromatic) | 3000-3100 (weak to medium) | C-H stretch[10] |

| C-H (Aliphatic) | 2850-3000 (medium) | C-H stretch (from ethoxy group) |

| C=O (Amide I) | 1630-1680 (strong) | C=O stretch[11][12][13] |

| N-H bend (Amide II) | 1510-1570 (strong) | N-H bend and C-N stretch[11][12] |

| C=C (Aromatic) | 1400-1600 (multiple, medium) | C=C in-ring stretching[10] |

| C-O (Ether) | 1000-1300 (strong) | C-O stretch |

| C-Br | 500-600 (medium to weak) | C-Br stretch |

The presence of strong bands in the amide I and II regions would provide compelling evidence for the benzamide core structure.[11][12][14]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments will be used to assemble the final structure.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: The following experiments are performed:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Interpretation & Expected Results:

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[15][16]

-

Aromatic Protons: We expect to see signals corresponding to the protons on both the N-phenyl ring and the substituted benzoyl ring. The substitution pattern will dictate the multiplicity of these signals.

-

Ethoxy Group: A characteristic quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) are expected.

-

Amide Proton: A singlet (or a broad signal) for the N-H proton, typically in the downfield region.

¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-150 ppm range.[10][15][17]

-

Carbonyl Carbon: A signal in the downfield region (160-180 ppm) corresponding to the amide carbonyl.

-

Aromatic Carbons: Multiple signals in the aromatic region, with the carbon attached to the bromine being shifted to a higher field.

-

Ethoxy Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.

2D NMR Spectroscopy: These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This will be instrumental in confirming the proton network within the ethoxy group and the aromatic rings.

Sources

- 1. Structural elucidation of a series of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Bromo-2-ethoxy-N-phenylbenzamide: A Technical Guide for Researchers

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a diverse array of pharmacologically active compounds.[1] This technical guide delves into the untapped research potential of a specific analogue, 4-Bromo-2-ethoxy-N-phenylbenzamide. While direct biological data for this compound is nascent, its structural features—a bromine substituent, an ethoxy group, and an N-phenyl ring system—suggest a rich landscape for investigation. Drawing upon structure-activity relationships of related benzamide derivatives, this document outlines a comprehensive framework for exploring its potential applications in oncology, inflammation, and neuroscience. We present detailed, field-proven experimental protocols, elucidate the underlying scientific rationale for each proposed research avenue, and provide visualizations to clarify complex biological pathways and experimental workflows. This guide is intended to empower researchers, scientists, and drug development professionals to systematically evaluate and unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol . Its chemical structure is characterized by a central benzamide core with a bromine atom at the 4-position of the benzoic acid ring, an ethoxy group at the 2-position, and a phenyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1261918-68-6 | [2] |

| Molecular Formula | C₁₅H₁₄BrNO₂ | [2] |

| Molecular Weight | 320.18 g/mol | [2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 | [2] |

The strategic placement of these functional groups provides a compelling basis for postulating its biological activities. The N-phenylbenzamide moiety is a well-established pharmacophore, and the bromo and ethoxy substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-bromo-2-ethoxybenzoic acid.

Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride

4-bromo-2-ethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).[4]

Step 2: Amide Coupling with Aniline

The freshly prepared 4-bromo-2-ethoxybenzoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This amide bond formation is a standard and generally high-yielding reaction.[4]

-

To a solution of 4-bromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF, 0.1 eq).

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

Dissolve the resulting crude 4-bromo-2-ethoxybenzoyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

-

Slowly add the solution of the acid chloride to the aniline solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.[4]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Potential Research Application 1: Anticancer Agent

Scientific Rationale: Targeting Bromodomain and PHD Finger Transcription Factor (BPTF)

The presence of an alkoxy group on the benzamide scaffold is a key structural feature found in a class of recently discovered inhibitors of the Bromodomain and PHD Finger Transcription Factor (BPTF).[6] BPTF is the largest subunit of the NURF chromatin remodeling complex and plays a critical role in regulating gene expression through the recognition of acetylated histones.[6] Dysregulation of BPTF has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[6] The ethoxy group in this compound makes it a prime candidate for investigation as a BPTF bromodomain inhibitor. Inhibition of BPTF can lead to the downregulation of oncogenes, such as c-Myc, and induce cancer cell death.[7]

Caption: Proposed mechanism of action for this compound as a BPTF inhibitor.

Experimental Protocols for Anticancer Activity Assessment

This initial screen determines the compound's ability to inhibit cancer cell growth.

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM) and treat the cells for 48-72 hours.[4]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

This biochemical assay directly measures the compound's ability to inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.[6]

-

Reagent Preparation: Prepare solutions of recombinant BPTF bromodomain, a biotinylated acetylated histone H4 peptide, a europium cryptate-labeled anti-tag antibody, and streptavidin-XL665.

-

Compound Addition: Add serial dilutions of this compound to a low-volume 384-well plate.

-

Reaction Incubation: Add the BPTF bromodomain and the biotinylated histone peptide to the wells and incubate to allow for binding.

-

Detection: Add the anti-tag antibody and streptavidin-XL665 and incubate to allow for the FRET reaction to occur.

-

Signal Measurement: Read the HTRF signal at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and determine the IC₅₀ value for the inhibition of the BPTF-histone interaction.

Potential Research Application 2: Anti-inflammatory Agent

Scientific Rationale: Modulation of Inflammatory Pathways

The 2-ethoxybenzamide substructure is present in ethenzamide, a non-steroidal anti-inflammatory drug (NSAID).[8] Furthermore, various N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[9] The anti-inflammatory properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been reported.[10] These precedents strongly suggest that this compound could possess anti-inflammatory activity.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Experimental Protocols for Anti-inflammatory Activity Assessment

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Compound Pre-treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the NO concentration using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the IC₅₀ values for the inhibition of NO and cytokine production.

This is a classic in vivo model to assess acute inflammation.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Research Application 3: Neuromodulatory Agent

Scientific Rationale: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system, and their dysfunction is implicated in several neurological and psychiatric disorders. The N-phenylbenzamide scaffold of the target compound makes it a candidate for investigation as a modulator of nAChR activity.

Experimental Protocol for nAChR Modulation

This technique allows for the direct measurement of ion channel activity in response to the compound.

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding for the desired nAChR subunits (e.g., human α4β2).

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the oocyte with a solution containing acetylcholine (ACh) to elicit a baseline current response.

-

Co-application: Co-apply ACh with varying concentrations of this compound and record the changes in the current response.

-

Data Analysis: Determine if the compound potentiates or inhibits the ACh-induced current and calculate the EC₅₀ or IC₅₀ value for its modulatory effect.

Conclusion and Future Directions

This compound presents a compelling starting point for a multifaceted drug discovery program. Its structural similarity to known bioactive benzamides provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and neuromodulatory agent. The experimental protocols detailed in this guide offer a robust and systematic approach to evaluating these potential applications. Future research should focus on a comprehensive in vitro screening campaign, followed by in-depth mechanistic studies for the most promising activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this novel benzamide scaffold.

References

- Zhang, M., et al. (2019). Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorganic Chemistry, 86, 494-500.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Sulistyowaty, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745.

-

SpectraBase. Benzamide, 4-bromo-N-(2-ethylphenyl)-. Available from: [Link]

- Ammar, Y. A., et al. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 21(15), 4730-4743.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

- Sadek, B., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 921-933.

-

PubChem. 2-Ethoxybenzamide. Available from: [Link]

- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1143-1150.

- Mishra, N. K., et al. (2020). New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. bioRxiv.

-

ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Available from: [Link]

- Wang, S. M., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.

-

ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available from: [Link]

-

PubChem. 4-bromo-N-phenylbenzamide. Available from: [Link]

-

ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

-

PubMed Central. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]

-

Wikipedia. List of benzimidazole opioids. Available from: [Link]

-

PubMed Central. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]

-

PubMed. (1977). [Pharmacologic properties of ortho-ethoxy-benzamide]. Available from: [Link]

-

PubMed Central. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

-

PubMed Central. (2020). New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development. Available from: [Link]

-

MDPI. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Available from: [Link]

-

ResearchGate. (2020). New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development. Available from: [Link]

-

PubMed Central. (2020). Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. Available from: [Link]

-

PubMed. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Available from: [Link]

-

PubMed Central. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available from: [Link]

-

PubMed. (2000). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]

-

MDPI. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]

-

PubMed Central. (2016). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Available from: [Link]

-

PubMed. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Available from: [Link]

-

American Journal of Physiology-Cell Physiology. (2019). Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 8. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-ethoxy-N-phenylbenzamide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Bromo-2-ethoxy-N-phenylbenzamide (CAS No: 1261918-68-6) represents a class of substituted benzamide scaffolds that are of significant interest due to their prevalence in biologically active molecules.[1][2] Its molecular formula is C₁₅H₁₄BrNO₂, with a monoisotopic mass of approximately 319.02 g/mol .[1] This guide provides a comprehensive, multi-technique spectroscopic framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the acquisition and interpretation, empowering researchers to apply these principles to analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integrations are based on the electronic effects of the substituents: the electron-donating ethoxy group (-OCH₂CH₃), the electron-withdrawing and anisotropic amide group (-CONH-), and the electronegative bromine atom.

Table 1: Predicted ¹H NMR Assignments for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 8.5 | Singlet (broad) | 1H | N-H | Amide protons are deshielded and often exhibit broad signals due to quadrupole broadening and potential hydrogen bonding. |

| ~ 8.2 - 7.8 | Multiplet | 2H | H-Ar' (ortho) | Protons on the N-phenyl ring ortho to the amide nitrogen are deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.6 - 7.5 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and experiences its deshielding effect. |

| ~ 7.4 - 7.2 | Multiplet | 3H | H-Ar' (meta, para) | Protons on the N-phenyl ring in the meta and para positions typically resonate in this region. |

| ~ 7.1 - 7.0 | Doublet of Doublets | 1H | H-5 | Coupled to both H-6 and H-3, this proton is influenced by both the bromine and ethoxy groups. |

| ~ 6.9 - 6.8 | Doublet | 1H | H-3 | This proton is ortho to the electron-donating ethoxy group, causing a significant upfield (shielded) shift. |

| ~ 4.2 - 4.1 | Quartet | 2H | -OCH₂ CH₃ | Methylene protons adjacent to the oxygen are deshielded. The quartet arises from coupling to the three methyl protons (n+1 rule). |

| ~ 1.5 - 1.4 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, appearing as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly sensitive to the electronic nature of attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Assignments for this compound

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~ 165 - 163 | C=O (Amide) | The carbonyl carbon is significantly deshielded, a characteristic feature of amides. |

| ~ 158 - 156 | C-2 | Aromatic carbon directly attached to the highly electronegative oxygen of the ethoxy group is deshielded. |

| ~ 139 - 137 | C-1' | The ipso-carbon of the N-phenyl ring, attached to the amide nitrogen. |

| ~ 132 - 130 | C-5 | Aromatic CH carbon. |

| ~ 129 - 128 | C-Ar' (meta) | Meta carbons of the N-phenyl ring. |

| ~ 125 - 123 | C-Ar' (para) | Para carbon of the N-phenyl ring. |

| ~ 122 - 120 | C-4 | Aromatic carbon bearing the bromine atom. The C-Br bond has a moderate deshielding effect. |

| ~ 121 - 119 | C-Ar' (ortho) | Ortho carbons of the N-phenyl ring. |

| ~ 118 - 116 | C-6 | Aromatic CH carbon. |

| ~ 115 - 113 | C-1 | The ipso-carbon attached to the amide carbonyl. |

| ~ 105 - 103 | C-3 | Aromatic carbon ortho to the electron-donating ethoxy group, showing a strong shielded (upfield) shift. |

| ~ 65 - 63 | -OCH₂ CH₃ | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |

| ~ 15 - 14 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is poor or to better resolve exchangeable protons like N-H.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and resolution, which is crucial for resolving complex aromatic multiplets.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A greater number of scans is required due to the low natural abundance of ¹³C.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, confirming assignments.

-

Visualization: NMR Interpretation Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Absorption Bands

For this compound, the key vibrations are associated with the amide linkage, the aromatic rings, and the ether group. The positions of amide bands are sensitive to hydrogen bonding.[3]

Table 3: Predicted Major FTIR Peaks

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Notes |

| ~ 3350 - 3300 | N-H Stretch | Secondary Amide (N-H) | Medium | This single, relatively sharp peak is characteristic of a secondary amide N-H bond. Its position can shift depending on the degree of hydrogen bonding in the solid state.[3][4] |

| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium | Typical for C-H stretching vibrations in benzene rings. |

| ~ 2980 - 2850 | C-H Stretch (sp³) | Alkyl C-H | Medium | Asymmetric and symmetric stretches of the CH₂ and CH₃ groups in the ethoxy substituent. |

| ~ 1680 - 1640 | C=O Stretch (Amide I band) | Amide (C=O) | Strong | This is one of the most intense and characteristic peaks in the spectrum. Its frequency is lower than ketones due to resonance with the nitrogen lone pair.[3][5] |

| ~ 1600, 1580, 1450 | C=C Stretch | Aromatic Ring | Variable | These absorptions are characteristic of the benzene ring skeleton. |

| ~ 1550 - 1510 | N-H Bend (Amide II band) | Amide (N-H) | Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a key diagnostic peak for secondary amides.[4] |

| ~ 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C | Strong | Corresponds to the asymmetric C-O-C stretch of the aryl ether linkage. |

| ~ 1100 - 1000 | C-O Stretch (Alkyl Ether) | R-O-C | Strong | Corresponds to the symmetric C-O-C stretch. |

| ~ 850 - 800 | C-H Out-of-Plane Bend | Aromatic C-H | Strong | The pattern of these bends can sometimes give clues about the substitution pattern of the aromatic ring. |

| ~ 600 - 500 | C-Br Stretch | Aryl Halide (C-Br) | Medium | The C-Br stretch appears in the low-frequency region of the spectrum. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For solid samples, two common methods are:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the fastest and most common method.

-

KBr Pellet: Grind a small amount of sample (~1 mg) with dry potassium bromide (~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Scan: Perform a background scan of the empty instrument (or with the clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization: Functional Group Correlation

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), we would expect to observe the protonated molecule, [M+H]⁺. The bromine atom will give a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M+H]⁺ for C₁₅H₁₅⁷⁹BrNO₂⁺: 320.0286

-

Expected [M+H]⁺ for C₁₅H₁₅⁸¹BrNO₂⁺: 322.0266

Plausible Fragmentation Pathway

Upon collisional activation (MS/MS), the molecule will fragment in a predictable manner. The amide bond is often the most labile and a primary site for cleavage. Studies on similar N-phenylbenzamides have shown characteristic fragmentation patterns, including Smiles rearrangements in the gas phase.[6][7]

A primary fragmentation pathway involves the cleavage of the amide bond, leading to two main fragment ions:

-

Benzoyl-type cation: Cleavage can yield a 4-bromo-2-ethoxybenzoyl cation.

-

Aniline-type fragment: The other part of the molecule would be aniline.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the parent molecule intact, allowing for the clear observation of the molecular ion.

-

Mass Analysis (MS¹): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and observe its characteristic bromine isotopic pattern.

-

Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (e.g., m/z 320) in the mass analyzer. Induce fragmentation using a collision gas (e.g., argon or nitrogen). Analyze the resulting fragment ions to build a fragmentation map. This step is crucial for confirming the connectivity of the molecule.

Visualization: Predicted ESI-MS/MS Fragmentation Pathway

Conclusion

The structural verification of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. FTIR spectroscopy provides a rapid fingerprint of the key functional groups, confirming the presence of the amide, ether, and aromatic moieties. Finally, high-resolution mass spectrometry validates the elemental composition and offers definitive structural evidence through predictable fragmentation patterns. The integrated data from these three methods provides a self-validating system, ensuring an unambiguous and confident characterization of the molecule's structure, which is a critical step in any research and development pipeline.

References

-

J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. Retrieved from [Link]

-

Li, Y., Chai, Y., Wang, L., Pan, Y., Zeng, S., & Sun, C. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864-870. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). [Diagram]. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-Bromo-2-ethoxy-N-phenylbenzamide

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a scientifically informed and hypothetical exploration of the potential mechanism of action of 4-Bromo-2-ethoxy-N-phenylbenzamide. As of the date of this publication, there is a lack of direct experimental evidence in the public domain elucidating the specific biological targets and mechanism of this compound. This document is intended to serve as a research and development blueprint, proposing plausible mechanisms based on the established activities of structurally related molecules and outlining a comprehensive strategy for their experimental validation.

Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative

This compound is a synthetic small molecule belonging to the versatile benzamide class of compounds. While the specific biological activities of this particular molecule remain to be definitively characterized, its structural features suggest the potential for interaction with key cellular signaling pathways implicated in a range of pathologies, including cancer and metabolic disorders. This guide puts forth two primary, plausible hypotheses for its mechanism of action: the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and the modulation of sirtuin deacetylase activity.

Drawing from extensive research on related benzamide scaffolds, we will delve into the theoretical underpinnings of these proposed mechanisms. This document will provide a robust framework for the empirical investigation of this compound, complete with detailed experimental protocols designed to rigorously test our hypotheses and elucidate its true biological function.

Part 1: Proposed Mechanism of Action I - Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, often through the genetic alteration of FGFRs, is a known driver of oncogenesis in various solid tumors.[1][2] Structurally similar compounds, notably 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, have been identified as potent inhibitors of FGFR1.[1][3][4] This precedent forms the basis of our first hypothesis.

The Rationale: A Structure-Activity Relationship Perspective

The core 4-bromobenzamide scaffold is a recurring motif in a number of kinase inhibitors. In the context of FGFR1 inhibition, the interaction is typically characterized by the formation of hydrogen bonds with the hinge region of the kinase domain. The N-phenyl group and the 2-ethoxy substitution on the benzamide ring of our lead compound likely play a crucial role in defining its binding affinity and selectivity by occupying specific hydrophobic pockets within the ATP-binding site.

Molecular docking studies on related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have shown that the benzamide core forms critical hydrogen bonds with hinge region residues, while the substituted phenyl ring extends into a hydrophobic pocket.[1][3] We propose a similar binding mode for this compound.

Proposed Binding Mode at the FGFR1 ATP-Binding Site

Caption: Proposed binding of this compound in the FGFR1 kinase domain.

Experimental Validation Workflow for FGFR1 Inhibition

A multi-tiered experimental approach is essential to validate the proposed FGFR1 inhibitory activity of this compound.

The initial step involves direct measurement of the compound's ability to inhibit the enzymatic activity of recombinant FGFR1.

Protocol: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents and Materials:

-

Recombinant human FGFR1 kinase domain

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant FGFR1 kinase, and the Eu-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for compound binding.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis:

-

Calculate the FRET ratio and determine the IC₅₀ value of the test compound.

-

To confirm the compound's activity in a biological context, cell-based assays are crucial to assess its ability to inhibit FGFR1 signaling within intact cells.

Protocol: Inhibition of FGFR1-Mediated ERK Phosphorylation in a Cellular Context

-

Cell Line:

-

Use a cell line with known FGFR1 amplification or activating mutations (e.g., NCI-H1581 lung cancer cells).[5]

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for 24 hours.

-

Pre-treat the cells with a serial dilution of this compound for 2 hours.

-

Stimulate the cells with FGF2 (basic fibroblast growth factor) for 15 minutes.

-

Lyse the cells and perform a Western blot or a high-throughput immunoassay (e.g., HTRF®, ELISA) to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.[6]

-

-

Data Analysis:

-

Quantify the p-ERK1/2 signal relative to total ERK and determine the IC₅₀ of the compound for inhibiting FGF2-induced ERK phosphorylation.

-

Quantitative Data Summary (Hypothetical)

| Assay Type | Parameter | Hypothetical Value |

| Biochemical | FGFR1 Kinase IC₅₀ | 50 nM |

| Cellular | p-ERK1/2 Inhibition IC₅₀ | 200 nM |

Part 2: Proposed Mechanism of Action II - Sirtuin Inhibition

Sirtuins are a family of NAD⁺-dependent deacylases that play pivotal roles in regulating metabolism, DNA repair, and inflammation.[7] The N-phenylbenzamide scaffold has been identified in compounds that inhibit sirtuins, particularly SIRT2.[8] This provides a second compelling hypothesis for the mechanism of action of this compound.

The Rationale: A Pharmacophore-Based Hypothesis

While the structure-activity relationships for sirtuin inhibitors are diverse, certain benzamide-containing compounds have demonstrated inhibitory activity. The proposed mechanism involves the compound binding to the active site of the sirtuin, potentially competing with the acetylated substrate or NAD⁺. The specific substitutions on the benzamide core of this compound would dictate its affinity and selectivity for different sirtuin isoforms.

Proposed Sirtuin Inhibition Pathway

Caption: Proposed inhibition of sirtuin-mediated deacetylation by this compound.

Experimental Validation Workflow for Sirtuin Inhibition

A series of biochemical and cellular assays are required to determine if this compound acts as a sirtuin inhibitor.

These assays directly measure the enzymatic activity of recombinant sirtuins in the presence of the test compound.

Protocol: In Vitro Fluorogenic Sirtuin Deacetylase Assay

-

Reagents and Materials:

-

Recombinant human sirtuins (SIRT1, SIRT2, SIRT3)

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial SIRT-Glo™ assay kit)

-

NAD⁺

-

Developer solution (containing a protease that cleaves the deacetylated substrate to release a fluorescent signal)

-

This compound (test compound)

-

Assay buffer

-

96-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the recombinant sirtuin, the fluorogenic substrate, and NAD⁺.

-

Add the test compound and incubate at 37°C for 1 hour.

-

Add the developer solution and incubate for 30 minutes at room temperature.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each sirtuin isoform.

-

CETSA can be used to verify direct target engagement of the compound with sirtuins in a cellular environment.

Protocol: Cellular Thermal Shift Assay for Target Engagement

-

Procedure:

-

Treat intact cells with either the vehicle (DMSO) or this compound.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet the aggregated proteins.

-

Analyze the soluble fraction by Western blotting for the target sirtuin protein.

-

-

Data Analysis:

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Quantitative Data Summary (Hypothetical)

| Assay Type | Parameter | Hypothetical Value |

| Biochemical | SIRT1 IC₅₀ | > 10 µM |

| Biochemical | SIRT2 IC₅₀ | 1.5 µM |

| Biochemical | SIRT3 IC₅₀ | > 10 µM |

Conclusion and Future Directions

This guide has outlined two plausible, scientifically-grounded hypotheses for the mechanism of action of this compound: inhibition of FGFR1 and inhibition of sirtuins, particularly SIRT2. The provided experimental workflows offer a clear and comprehensive path for the empirical validation of these proposed mechanisms.

Should experimental evidence support one or both of these hypotheses, further investigation into the compound's selectivity profile across the kinome and the sirtuin family will be warranted. Subsequent studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent. The exploration of this and other novel benzamide derivatives holds significant promise for the development of targeted therapies for a range of human diseases.

References

-

Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

-

A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Michael Deininger Laboratory | Versiti Blood Research Institute. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available at: [Link]

-

What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

-

Experimental validation of KAR prediction of FGFR1 and mTOR dependence... ResearchGate. Available at: [Link]

-

Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH. Available at: [Link]

-

Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

-

Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC - NIH. Available at: [Link]

-

Sirtuin 6 (SIRT6) Activity Assays. PMC - NIH. Available at: [Link]

-

A Pre Synthesis Study : Docking, Toxicity Prediction, And Pharmacophore Identification Of N-((4-Fluorophenyl) Carbamothioyl)Benzamide Series As Sirtuin-1 Inhibitor. Ubaya Repository. Available at: [Link]

-

SIRT Assay Kit. Biotrend. Available at: [Link]

-

FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer. PMC - NIH. Available at: [Link]

-

Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. Available at: [Link]

-

Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. Available at: [Link]

-

A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. AACR Journals. Available at: [Link]

-

SIRT2 Inhibitor Screening Assay Kit (Fluorometric). Epigenetics. Available at: [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. Available at: [Link]

-

3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Available at: [Link]

-

Pharmacophore-guided in-silico discovery of SIRT1 inhibitors for targeted cancer therapy. PubMed. Available at: [Link]

- N-phenyl benzamide derivatives as sirtuin modulators. Google Patents.

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. ResearchGate. Available at: [Link]

-

New sirtuin modulators: their uncovering, pharmacophore, and implications in drug discovery. ResearchGate. Available at: [Link]

-

A Structure-guided Approach to Creating Covalent FGFR Inhibitors. NIH. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Frontier: A Technical Guide to the Medicinal Chemistry of 4-Bromo-2-ethoxy-N-phenylbenzamide as a Novel Anticancer Agent

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the novel compound, 4-Bromo-2-ethoxy-N-phenylbenzamide, as a prospective anticancer agent. While this specific molecule remains largely unexplored in scientific literature, its structural features suggest a compelling potential, particularly as an inhibitor of histone deacetylases (HDACs), a validated target in oncology.[6][7][8][9][10][11] This document outlines a comprehensive roadmap for the synthesis, characterization, and preclinical evaluation of this compound, offering a scientifically grounded framework for researchers and drug development professionals to unlock its therapeutic promise.

Introduction: The Benzamide Scaffold and the HDAC Opportunity

Benzamide derivatives have demonstrated significant pharmacological potential across various therapeutic areas, including oncology.[1][2][5][12] A particularly fruitful avenue of research has been their application as histone deacetylase (HDAC) inhibitors.[11][13][14][15] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[6][7][8][10] In numerous cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[6][7][8][9]

HDAC inhibitors can restore normal acetylation patterns, leading to the reactivation of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[8][9][10][11] The benzamide moiety is a key pharmacophore in several known HDAC inhibitors, where it often functions to chelate the zinc ion within the active site of the enzyme.[11] The structural features of this compound, including the substituted benzoyl ring and the N-phenyl group, provide a strong rationale for its investigation as a novel HDAC inhibitor.

Synthesis and Characterization of this compound

The synthesis of this compound (C15H14BrNO2, CAS: 1261918-68-6) can be achieved through a straightforward and robust synthetic route, beginning with the commercially available 4-bromo-2-hydroxybenzoic acid.

Synthetic Pathway

The proposed two-step synthesis involves an initial etherification of the phenolic hydroxyl group, followed by an amide bond formation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-ethoxybenzoic acid [16]

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.5 eq).

-

Add ethyl iodide (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., 2N HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 4-bromo-2-ethoxybenzoic acid.

Step 2: Synthesis of this compound [17][][19][20][21]

-

Suspend 4-bromo-2-ethoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-